FlAsH-EDT2

Description

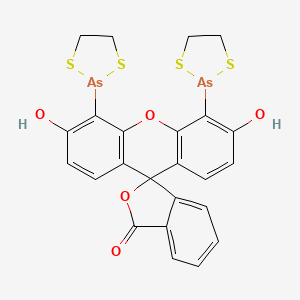

Structure

2D Structure

Properties

CAS No. |

212118-77-9 |

|---|---|

Molecular Formula |

C24H18As2O5S4 |

Molecular Weight |

664.5 g/mol |

IUPAC Name |

2-[4,5-bis(1,3,2-dithiarsolan-2-yl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-19(13-3-1-2-4-14(13)24(29)30)16-6-8-18(28)21(26-34-11-12-35-26)23(16)31-22(15)20(17)25-32-9-10-33-25/h1-8,27H,9-12H2,(H,29,30) |

InChI Key |

KCPRYVGBEBFLIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FlAsH-EDT2; FlAsH EDT2; FlAsH-EDT-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of FlAsH-EDT2 Binding to Tetracysteine Tags: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical applications of FlAsH-EDT2, a powerful tool for site-specific protein labeling in living cells. We will delve into the core mechanism of its binding to genetically encoded tetracysteine tags, present key quantitative data, and provide detailed experimental protocols for its successful implementation.

The Core Binding Mechanism: A Tale of Arsenic and Thiols

The foundation of the this compound labeling technology lies in the high-affinity, reversible interaction between the biarsenical probe, this compound, and a small, genetically encoded peptide sequence known as the tetracysteine (TC) tag.

This compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a derivative of the green fluorescent dye fluorescein. In its free form, FlAsH is complexed with two molecules of 1,2-ethanedithiol (EDT), rendering it non-fluorescent. This quenching is crucial for minimizing background signal during labeling experiments.[1][2] The EDT molecules form stable complexes with the two arsenic atoms on the FlAsH molecule.[1][3]

The binding target, the tetracysteine tag, is a short amino acid sequence, most commonly Cys-Cys-Xaa-Xaa-Cys-Cys (CCXXCC), where 'Xaa' can be any amino acid other than cysteine.[3] This motif is genetically fused to a protein of interest. For the binding to occur, the four cysteine residues within the tag must be in a reduced state.

The labeling reaction is a displacement process. When this compound encounters a protein bearing the tetracysteine tag, the four cysteine thiols coordinate with the two arsenic atoms of the FlAsH molecule, displacing the two EDT molecules. This binding event forms a stable, covalent-like bond and induces a conformational change in the FlAsH molecule, leading to a dramatic increase in its fluorescence quantum yield. The result is a brightly fluorescently labeled protein at a specific site.

The binding is reversible. High concentrations of a small dithiol competitor, such as EDT or 2,3-dimercaptopropanol (BAL), can displace the FlAsH molecule from the tetracysteine tag, reversing the labeling.

Caption: this compound binding to a tetracysteine tag.

Quantitative Binding Parameters: Affinity and Kinetics

The affinity of this compound for the tetracysteine tag is exceptionally high, with dissociation constants (Kd) in the picomolar to low nanomolar range. This high affinity allows for specific labeling even at low concentrations of the probe. The binding kinetics are also favorable, with rapid association rates.

Over time, the original CCXXCC motif has been optimized to enhance binding affinity and fluorescence properties. The CCPGCC motif, where the two central amino acids are proline and glycine, has shown improved performance. Further optimization of the flanking sequences has led to even more robust and specific labeling.

| Tetracysteine Motif | Dissociation Constant (Kd) | Association Rate (k_on) (M⁻¹s⁻¹) | Notes |

| CCRECC | - | - | Original motif, shown to be less stable than CCPGCC. |

| CCPGCC | ~10⁻¹¹ M | 1.24 x 10⁵ | Widely used optimized motif with high affinity. |

| CCKACC | - | 1.43 x 10⁵ | A variant motif with different binding kinetics, allowing for potential orthogonal labeling. |

| FLNCCPGCCMEP | - | - | Optimized 12-amino-acid motif with higher affinity and improved dithiol resistance. |

| HRWCCPGCCKTF | - | - | Another optimized 12-amino-acid motif with enhanced properties. |

Note: Quantitative data for all motifs is not consistently available in the literature. The provided values are based on available reports and may vary depending on experimental conditions.

Experimental Protocols

Successful labeling with this compound requires careful attention to experimental details. Below are generalized protocols for in vitro and in-cell labeling.

In Vitro Labeling of Purified Proteins

This protocol is suitable for labeling purified proteins containing a tetracysteine tag.

Materials:

-

Purified tetracysteine-tagged protein

-

This compound stock solution (e.g., 1 mM in DMSO)

-

1,2-ethanedithiol (EDT) stock solution (e.g., 10 mM in DMSO)

-

Reducing agent (e.g., DTT or TCEP)

-

Labeling buffer (e.g., PBS or HEPES, pH 7.2-7.4)

Procedure:

-

Protein Reduction: Ensure the cysteine residues in the tetracysteine tag are fully reduced. Incubate the purified protein with a 10-fold molar excess of DTT or TCEP for 30-60 minutes at room temperature.

-

Prepare Labeling Solution: Prepare the this compound labeling solution in the labeling buffer. A typical starting concentration is 1-5 µM this compound and 10-25 µM EDT. The excess EDT helps to minimize non-specific binding.

-

Labeling Reaction: Add the this compound labeling solution to the reduced protein solution. The final protein concentration can range from nanomolar to micromolar.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Removal of Excess Dye (Optional): If necessary, remove unbound this compound by dialysis, size-exclusion chromatography, or by adding a scavenger resin.

-

Fluoroscence Measurement: Measure the fluorescence of the labeled protein at an excitation wavelength of ~508 nm and an emission wavelength of ~528 nm.

References

FlAsH-EDT2: A Technical Guide to a Versatile Tool for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, labeling mechanisms, and practical applications of FlAsH-EDT2, a powerful fluorogenic probe for site-specific protein labeling in living cells. Its small size and ability to become fluorescent only upon binding to a specific amino acid motif make it an invaluable tool in cellular biology and drug discovery.

Core Concepts: Structure and Labeling Principle

This compound, or Fluorescein Arsenical Hairpin Binder-ethanedithiol, is a biarsenical derivative of the green-emitting fluorophore, fluorescein.[1] In its free form, complexed with two molecules of 1,2-ethanedithiol (EDT), the dye is membrane-permeable and non-fluorescent.[1][2] This lack of intrinsic fluorescence significantly reduces background signal during labeling experiments.[2]

The key to this compound's utility lies in its high-affinity, specific binding to a tetracysteine (TC) motif, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which can be genetically engineered into a protein of interest.[3] The binding of the two arsenic atoms to the four cysteine residues displaces the EDT molecules, leading to a conformational change that unleashes the fluorescence of the fluorescein core. This process is reversible; the addition of excess EDT can displace the FlAsH probe from the tetracysteine tag.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative properties of this compound is presented in the table below, providing a quick reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₈As₂O₅S₄ | |

| Molecular Weight | 664.50 g/mol | |

| Excitation Maximum | 508 nm | |

| Emission Maximum | 528 nm | |

| Quantum Yield (bound) | ~0.5 | |

| Extinction Coefficient | 30,000 - 80,000 M⁻¹cm⁻¹ |

Experimental Protocols

The following sections provide standardized protocols for the preparation of this compound labeling solutions and a general procedure for labeling proteins in live mammalian cells.

Preparation of this compound Stock and Labeling Solutions

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

1,2-ethanedithiol (EDT)

-

Silanized polypropylene tubes

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Protocol:

-

This compound Stock Solution (e.g., 1 mM): In a silanized polypropylene tube, dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a 1 mM concentration. This stock solution should be stored at -20°C, protected from light and moisture.

-

EDT Stock Solution (25 mM): In a separate silanized tube, prepare a 25 mM solution of EDT in DMSO. This solution should be prepared fresh before each use due to the susceptibility of dithiols to air oxidation.

-

This compound Labeling Solution (e.g., 500 nM this compound, 12.5 µM EDT):

-

For each sample, mix 1 µl of the 1 mM this compound stock solution with 1 µl of the freshly prepared 25 mM EDT stock solution.

-

Incubate this mixture at room temperature for 5-10 minutes.

-

Dilute this mixture into the desired volume of pre-warmed cell culture medium or buffer (e.g., HBSS) to achieve the final labeling concentrations. For example, to make 1 ml of labeling solution, add the FlAsH/EDT mixture to 1 ml of buffer.

-

Live-Cell Protein Labeling Protocol

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound labeling solution

-

Wash buffer (e.g., HBSS with 250 µM EDT or British Anti-Lewisite (BAL))

-

Imaging medium (e.g., HBSS without phenol red)

Protocol:

-

Cell Preparation: Culture cells expressing the TC-tagged protein to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed HBSS or a similar physiological buffer to remove serum proteins.

-

Labeling: Aspirate the wash buffer and add the freshly prepared this compound labeling solution to the cells. Incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal labeling time may vary depending on the protein and cell type.

-

Removal of Unbound Dye:

-

Aspirate the labeling solution.

-

Wash the cells with a solution containing a higher concentration of a dithiol, such as 250 µM EDT or BAL, for 10 minutes to reduce non-specific binding. Note that BAL has a higher potency in displacing FlAsH than EDT.

-

Wash the cells 2-3 times with buffer (without additional dithiol) to remove residual EDT or BAL.

-

-

Imaging: Replace the final wash buffer with a suitable imaging medium. The cells are now ready for fluorescence microscopy.

Visualizing with Graphviz

The following diagrams, generated using the DOT language, illustrate key aspects of this compound technology.

Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting the core fluorescein moiety.

Protein Labeling Workflow

Caption: A streamlined workflow for labeling tetracysteine-tagged proteins in live cells.

Signaling Pathway Application: GPCR Activation FRET Sensor

This compound's small size makes it an excellent tool for Förster Resonance Energy Transfer (FRET) studies. The following diagram illustrates its use in monitoring the activation of a G protein-coupled receptor (GPCR), where this compound acts as the FRET acceptor and a cyan fluorescent protein (CFP) serves as the donor.

Caption: FRET-based detection of GPCR activation using a CFP-FlAsH pair.

Advantages and Limitations

Advantages:

-

Small Size: The tetracysteine tag is only six amino acids long, minimizing potential interference with protein function, a significant advantage over larger tags like Green Fluorescent Protein (GFP).

-

Fluorogenic Nature: this compound is essentially non-fluorescent until it binds to its target, which dramatically reduces background fluorescence and the need for extensive washing steps.

-

Cell Permeability: The probe readily crosses the plasma membrane of live cells, allowing for the labeling of intracellular proteins.

-

High Specificity and Affinity: The interaction between this compound and the tetracysteine motif is highly specific and occurs with high affinity.

Limitations:

-

Non-specific Binding: this compound can bind non-specifically to endogenous cysteine-rich proteins, which can lead to background fluorescence. Careful optimization of labeling and washing conditions is crucial to minimize this effect.

-

Toxicity: As an organoarsenic compound, this compound can exhibit cytotoxicity, although this is often mitigated by the low concentrations used and the presence of EDT during labeling.

-

Requirement for Reduced Cysteines: The tetracysteine tag must be in a reduced state for this compound to bind, which may be a consideration when studying proteins in oxidizing environments like the endoplasmic reticulum.

Conclusion

This compound remains a powerful and versatile tool for the specific fluorescent labeling of proteins in their native cellular environment. Its unique properties, particularly its small size and fluorogenic nature, offer distinct advantages for a wide range of applications, from tracking protein localization and trafficking to sophisticated FRET-based studies of protein-protein interactions and conformational changes within signaling pathways. By understanding its chemical principles and adhering to optimized protocols, researchers can effectively leverage this compound to gain deeper insights into complex biological processes.

References

The Principle of FlAsH-EDT2: A Guide to Fluorescence Activation Upon Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the fluorescence activation of FlAsH-EDT2 upon binding to its target tetracysteine motif. It offers a detailed look at the underlying mechanism, quantitative performance metrics, and comprehensive experimental protocols for its application in cellular and in vitro studies.

Core Principle: From Quenched to Fluorescent

This compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a membrane-permeable, fluorogenic biarsenical probe designed for the specific labeling of proteins in living cells.[1][2][3][4] The fundamental principle of its operation lies in a transition from a non-fluorescent (quenched) state to a highly fluorescent state upon binding to a specific amino acid sequence.

In its unbound form, this compound consists of a fluorescein core flanked by two arsenic groups, each complexed with two molecules of 1,2-ethanedithiol (EDT).[5] This EDT-bound configuration renders the molecule essentially non-fluorescent. The quenching is thought to occur through mechanisms such as vibrational deactivation or photoinduced electron transfer, which are facilitated by the flexible As-EDT groups.

The fluorescence of FlAsH is activated when it encounters a protein engineered to contain a specific tetracysteine motif, most commonly Cys-Cys-X-X-Cys-Cys (where X is any amino acid other than cysteine). The two arsenic atoms in FlAsH exhibit a high affinity for the pairs of cysteine thiols within this motif. This interaction displaces the EDT molecules and forms stable, covalent bonds between the arsenic atoms and the cysteine residues. The resulting complex is a more rigid and constrained structure that hinders the non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield. This binding is reversible and can be competed off by high concentrations of dithiols like EDT or BAL (2,3-dimercapto-1-propanol).

Optimized tetracysteine motifs, such as CCPGCC, have been shown to exhibit even higher affinity and result in a greater quantum yield upon FlAsH binding. However, it is important to note that this compound can also bind non-specifically to endogenous cysteine-rich proteins, which can be a source of background fluorescence.

Quantitative Data Summary

The performance of this compound as a fluorescent probe is characterized by several key quantitative parameters. The following tables summarize these metrics based on available literature.

| Parameter | Value | Reference |

| Fluorescence Increase Upon Binding | >50,000-fold | |

| Quantum Yield (Bound to Tetracysteine Peptide) | ~0.5 | |

| Quantum Yield (Bound to BSA - Non-specific) | ~0.1 | |

| Excitation Maximum (Bound) | 508 nm | |

| Emission Maximum (Bound) | 528 nm | |

| Molar Mass | < 1 kDa | |

| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ |

Key Experimental Protocols

In Vitro Fluorescence Enhancement Assay

This protocol is designed to verify the quality of this compound and its fluorescence enhancement upon binding to a tetracysteine-containing peptide.

Materials:

-

This compound stock solution (1 mM in dry DMSO)

-

Tetracysteine-containing peptide stock solution (10 mM)

-

1,2-ethanedithiol (EDT) stock solution (10 mM in dry DMSO)

-

2-mercaptoethanesulfonate (MES) stock solution (1 M in water)

-

MOPS buffer (100 mM, pH 7.2)

-

Fluorimeter

Procedure:

-

Prepare a measurement buffer by adding 25 µL of 1 M MES and 2.5 µL of 10 mM EDT to 2.5 ml of 100 mM MOPS buffer in a fluorescence cuvette. This results in final concentrations of 10 mM MES and 10 µM EDT.

-

Place the cuvette in the fluorimeter and measure the baseline emission intensity at 530 nm with an excitation wavelength of 508 nm.

-

Add 2.5 µL of 1 mM this compound to the cuvette for a final concentration of 1 µM. Mix thoroughly.

-

Continuously measure the fluorescence emission at 530 nm for 5-10 minutes to observe any initial changes.

-

Add an excess of the tetracysteine peptide to the solution and continue to measure the fluorescence. A significant and rapid increase in fluorescence intensity indicates successful binding and activation.

Labeling of Tetracysteine-Tagged Proteins in Living Cells

This protocol provides a general guideline for labeling proteins expressed with a tetracysteine tag in cultured cells.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound stock solution (e.g., 500 µM in DMSO)

-

EDT stock solution (e.g., 500 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope

Procedure:

-

Culture the cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate.

-

Wash the cells twice with HBSS to remove any residual serum.

-

Prepare the labeling solution by diluting the this compound stock solution in HBSS to a final concentration of 2.5 µM. The optimal concentration may need to be determined empirically, ranging from 1 µM to 10 µM.

-

Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

To reduce non-specific background fluorescence, prepare a wash buffer containing 250 µM EDT in HBSS.

-

Remove the labeling solution and wash the cells with the EDT-containing wash buffer for 10 minutes.

-

Wash the cells 2-3 times with HBSS (without EDT) to remove any remaining EDT.

-

The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~508 nm, emission ~528 nm).

Visualizing the Mechanism and Workflow

Fluorescence Activation Pathway

Caption: The fluorescence activation pathway of this compound upon binding to a tetracysteine tag.

Experimental Workflow for Cellular Labeling

Caption: A typical experimental workflow for labeling tetracysteine-tagged proteins in living cells.

References

FlAsH-EDT2 for Live Cell Imaging of Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a cornerstone of modern biological research, enabling the visualization of dynamic cellular processes in real-time. A significant challenge in this field has been the development of specific, minimally invasive methods for labeling proteins of interest. While fluorescent proteins like GFP have been revolutionary, their large size (~30 kDa) can sometimes interfere with the function and localization of the protein being studied.[1][2] The FlAsH-EDT2 (Fluorescein Arsenical Hairpin binder-ethanedithiol) technology offers a powerful alternative, utilizing a small, genetically encoded tetracysteine tag that is recognized by a membrane-permeant, fluorogenic biarsenical dye.[1][2] This guide provides a comprehensive technical overview of the this compound system, its core principles, detailed experimental protocols, and quantitative data to facilitate its successful implementation in your research.

The this compound System: Mechanism of Action

The this compound labeling technology is based on the high-affinity interaction between the biarsenical FlAsH compound and a genetically encoded tetracysteine (TC) motif.[3] The minimal TC tag has the sequence Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Xaa' can be any amino acid other than cysteine. For optimal binding and fluorescence, the CCPGCC motif is often preferred.

Initially, this compound is complexed with two molecules of 1,2-ethanedithiol (EDT), rendering it non-fluorescent and cell-permeable. Upon entering a cell, if it encounters a protein engineered to contain the tetracysteine tag, the EDT molecules are displaced, and the two arsenic atoms in FlAsH form stable covalent bonds with the four cysteine residues of the tag. This binding event induces a conformational change in the FlAsH molecule, causing it to become brightly fluorescent. This fluorogenic nature of the dye is a key advantage, as it minimizes background fluorescence from unbound probes, leading to a high signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound system, providing a basis for experimental design and comparison with other fluorescent probes.

| Property | Value | Reference |

| Excitation Wavelength (max) | 508 nm | |

| Emission Wavelength (max) | 528 nm | |

| Molar Mass | ~664.49 g/mol | |

| Quantum Yield (bound) | 0.1 - 0.6 | |

| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ | |

| Tag Size | 6 amino acids (~585 Da) |

| Reagent | Recommended Starting Concentration | Reference |

| This compound (for transfected cells) | 1.0 - 2.5 µM | |

| This compound (for transduced cells) | 1.25 µM | |

| EDT (in labeling solution) | 12.5 µM (for 500 nM FlAsH) | |

| BAL (in wash buffer) | 250 µM |

Experimental Protocols

Generation of a Tetracysteine-Tagged Protein of Interest

The first step is to genetically engineer the protein of interest to include the tetracysteine tag (e.g., CCPGCC). This can be achieved by standard molecular cloning techniques, inserting the tag at the N-terminus, C-terminus, or within a flexible loop of the protein. The choice of location should be carefully considered to minimize disruption of protein function.

Cell Culture and Transfection

Cells should be cultured under standard conditions. For transient expression, cells can be transfected with the plasmid encoding the tetracysteine-tagged protein using a suitable transfection reagent. Optimal expression levels should be determined empirically, as very high expression can sometimes lead to protein aggregation. For stable expression, a cell line expressing the tagged protein can be generated.

Live Cell Labeling with this compound

This protocol is a general guideline and may require optimization for specific cell types and proteins.

Materials:

-

Cells expressing the tetracysteine-tagged protein

-

This compound stock solution (e.g., in DMSO)

-

1,2-ethanedithiol (EDT)

-

British Anti-Lewisite (BAL) wash buffer

-

Opti-MEM® or other suitable serum-free medium

-

Hanks' Balanced Salt Solution (HBSS) with glucose

Procedure:

-

Preparation of Labeling Solution:

-

Prepare a fresh solution of this compound in a suitable buffer (e.g., HBSS with glucose or Opti-MEM). A typical starting concentration is 500 nM this compound.

-

Add EDT to the labeling solution to a final concentration of 12.5 µM.

-

Incubate the this compound/EDT mixture at room temperature for at least 10 minutes to ensure the formation of the non-fluorescent complex.

-

-

Cell Preparation:

-

Wash the cells expressing the tetracysteine-tagged protein twice with pre-warmed serum-free medium (e.g., Opti-MEM).

-

-

Labeling:

-

Remove the wash medium and add the prepared this compound labeling solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the protein and cell type.

-

-

Washing to Reduce Background:

-

Remove the labeling solution.

-

Wash the cells twice with a wash buffer containing a dithiol compound to remove non-specifically bound this compound. A commonly used wash buffer is 250 µM BAL in Opti-MEM. Perform each wash for at least 5-10 minutes.

-

After the final wash, replace the wash buffer with fresh, pre-warmed imaging medium (e.g., Opti-MEM or phenol red-free medium).

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~508 nm, Emission: ~528 nm).

-

Mandatory Visualizations

Experimental Workflow for this compound Labeling

Caption: A step-by-step workflow for labeling tetracysteine-tagged proteins in live cells using this compound.

Signaling Pathway: this compound Binding Mechanism

Caption: The mechanism of this compound binding to a tetracysteine-tagged protein, leading to fluorescence.

Discussion and Considerations

Advantages:

-

Small Tag Size: The 6-amino-acid tetracysteine tag is significantly smaller than fluorescent proteins, minimizing potential interference with protein function, localization, and trafficking.

-

Fluorogenic Nature: this compound is essentially non-fluorescent until it binds to its target, which results in a high signal-to-noise ratio without the need for extensive washing to remove unbound dye.

-

Membrane Permeability: The dye readily crosses the cell membrane, allowing for the labeling of intracellular proteins in living cells.

-

Versatility: The technology can be used for a variety of applications, including protein tracking, pulse-chase analysis, and fluorescence resonance energy transfer (FRET) studies.

Limitations and Mitigation Strategies:

-

Nonspecific Binding: this compound can bind to endogenous cysteine-rich proteins, leading to background fluorescence.

-

Mitigation: This can be minimized by optimizing the labeling concentration, incubation time, and by using wash buffers containing dithiols like BAL (British Anti-Lewisite), which has a higher affinity for arsenic than single cysteines and helps to displace non-specifically bound dye.

-

-

Toxicity: As an organoarsenic compound, this compound has the potential for cellular toxicity.

-

Mitigation: It is crucial to use the lowest effective concentration and to perform control experiments to assess cell viability and function after labeling.

-

-

pH Sensitivity and Photostability: The fluorescence of FlAsH can be pH-sensitive, and it may be less photostable than some fluorescent proteins or other organic dyes.

-

Mitigation: For demanding imaging conditions, alternative biarsenical dyes with improved photophysical properties, such as ReAsH-EDT2 (red fluorescent) or halogenated FlAsH derivatives, may be considered.

-

Conclusion

The this compound system provides a powerful and versatile tool for the specific fluorescent labeling of proteins in living cells. Its small tag size and fluorogenic properties offer distinct advantages over traditional fluorescent protein fusions. By understanding the underlying principles and carefully optimizing the experimental protocol, researchers can effectively utilize this technology to gain valuable insights into the dynamic behavior of proteins within their native cellular environment.

References

A Technical Guide to FlAsH-EDT2 Tetracysteine Motif Technology: Design, Insertion, and In-Cell Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the FlAsH-EDT2 tetracysteine motif technology, a powerful tool for site-specific protein labeling in living cells. We will delve into the core principles of tetracysteine tag design, strategies for its insertion into proteins of interest, and detailed protocols for fluorescent labeling using the biarsenical dye this compound. This guide aims to equip researchers with the necessary knowledge to effectively implement this technology for studying protein localization, trafficking, and interactions.

Introduction to this compound Technology

The this compound system offers a robust alternative to fluorescent protein fusions (like GFP) for labeling proteins within their native cellular environment. The technology is based on the high-affinity and specific binding of the membrane-permeant biarsenical dye, this compound (Fluorescein Arsenical Hairpin binder-ethanedithiol), to a genetically encoded tetracysteine motif.[1] This motif, typically a six-amino-acid sequence (Cys-Cys-Xaa-Xaa-Cys-Cys), is small (~1 kDa) compared to fluorescent proteins (~30 kDa), minimizing potential steric hindrance and functional perturbation of the tagged protein.[1] A key feature of this compound is that it is essentially non-fluorescent until it binds to the tetracysteine tag, which significantly reduces background fluorescence and eliminates the need for extensive washing steps to remove unbound dye.[2]

Design and Optimization of the Tetracysteine Motif

The core of this technology lies in the design and strategic placement of the tetracysteine tag within the protein of interest.

Core Tetracysteine Sequences

The minimal recognition sequence for this compound is Cys-Cys-Xaa-Xaa-Cys-Cys , where 'Xaa' can be any amino acid other than cysteine. However, extensive research has led to the development of optimized motifs with significantly higher binding affinity and fluorescence quantum yield. The most commonly used and recommended motif is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) . The proline and glycine residues induce a hairpin turn, which is thought to be the preferred conformation for FlAsH binding.

Flanking Residues for Enhanced Performance

Further optimization has shown that the amino acids flanking the core CCPGCC motif can dramatically improve binding affinity and dithiol resistance, leading to a better signal-to-noise ratio. Two highly effective extended sequences are:

-

FLNCCPGCCMEP

-

HRWCCPGCCKTF

These optimized sequences have demonstrated a greater than 20-fold increase in contrast between specific and non-specific staining.

Insertion of the Tetracysteine Motif

The successful implementation of this compound labeling is critically dependent on the proper insertion of the tetracysteine tag into the target protein. This process is protein-specific and requires careful consideration of the protein's structure and function.

General Considerations

-

Structural Context: The tag should be inserted in a region that is accessible to the this compound dye. Surface-exposed loops or the N- and C-termini are generally good starting points.

-

Functional Impact: It is crucial to place the tag in a location that does not disrupt protein folding, localization, or biological activity. It is recommended to replace an endogenous stretch of amino acids with the tetracysteine motif rather than simply inserting it.

-

Codon Usage: To facilitate screening for successful clones, a restriction site can be incorporated within the DNA sequence encoding the tetracysteine motif. For the CCPGCC motif, the codon sequence 5′-TGTTGCCCGGGCTGCTGT-3′ contains a SmaI/XmaI restriction site.

Logical Workflow for Tetracysteine Tag Insertion

Caption: A logical workflow for the design and insertion of a tetracysteine tag into a protein of interest.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound system, providing a basis for experimental design and comparison with other labeling technologies.

| Property | Value | Reference |

| This compound | ||

| Molar Mass | < 1 kDa | |

| Excitation (max) | 508 nm | |

| Emission (max) | 528 nm | |

| Quantum Yield | 0.1 - 0.6 | |

| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ | |

| Dissociation Constant (Kd) | ~10⁻¹¹ M (with model peptides) | |

| Comparison | ||

| GFP Molar Mass | ~30 kDa |

Table 1: Physical and Spectroscopic Properties of this compound.

| Motif Sequence | Key Feature | Reference |

| Cys-Cys-Xaa-Xaa-Cys-Cys | Minimal recognition sequence | |

| Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) | Optimized core sequence with higher affinity | |

| FLNCCPGCCMEP | Flanked motif with improved dithiol resistance | |

| HRWCCPGCCKTF | Flanked motif with improved dithiol resistance |

Table 2: Tetracysteine Motif Sequences and Their Characteristics.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound can be synthesized from fluorescein in a two-step procedure.

Caption: Chemical synthesis pathway for this compound from fluorescein.

Protocol:

-

Step 1: Synthesis of 4',5'-bis(trifluoroacetoxymercuri)fluorescein. Dissolve mercuric oxide (HgO) in trifluoroacetic acid (TFA). Add fluorescein to this solution and stir. After the reaction is complete, evaporate the TFA and suspend the resulting solid in water.

-

Step 2: Synthesis of FlAsH. The intermediate from Step 1 is reacted with arsenic trichloride (AsCl₃) in the presence of a palladium catalyst (Pd(OAc)₂) and a base (DIEA) in a solvent like NMP.

-

Step 3: Formation of this compound. The product from Step 2 is then reacted with 1,2-ethanedithiol (EDT) in aqueous acetone to yield the final this compound product.

Caution: This synthesis involves highly toxic reagents, such as arsenic compounds, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

In-Cell Labeling of Tetracysteine-Tagged Proteins

This protocol provides a general procedure for labeling proteins with this compound in live cells. Optimization of concentrations and incubation times is recommended for each specific protein and cell line.

Caption: A general experimental workflow for labeling tetracysteine-tagged proteins with this compound in live cells.

Protocol:

-

Cell Preparation: Culture cells expressing the tetracysteine-tagged protein of interest to an appropriate confluency (e.g., 60-90%).

-

Labeling Solution Preparation: Prepare a fresh labeling solution containing this compound and an excess of EDT in a suitable serum-free medium (e.g., Opti-MEM®). A typical starting concentration is 500 nM this compound and 12.5 µM EDT. The excess EDT helps to minimize non-specific binding of FlAsH to endogenous cysteine-rich proteins.

-

Cell Washing: Gently wash the cells with serum-free medium to remove any residual serum proteins that might interact with the dye.

-

Labeling: Incubate the cells with the this compound labeling solution for 30-60 minutes at room temperature, protected from light. The optimal labeling time should be determined empirically.

-

Washing to Reduce Background: After incubation, wash the cells several times with a buffer containing a dithiol compound to remove non-specifically bound this compound and reduce background fluorescence. A BAL (British Anti-Lewisite) wash buffer can be particularly effective for increasing the signal-to-noise ratio.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for fluorescein (excitation ~508 nm, emission ~528 nm).

Mechanism of this compound Binding and Fluorescence

The fluorescence of this compound is quenched when complexed with EDT. Upon encountering the higher affinity tetracysteine motif, the EDT molecules are displaced, and the two arsenic atoms of FlAsH form covalent bonds with the four cysteine residues of the tag. This binding event locks the fluorescein moiety in a conformation that allows it to become brightly fluorescent.

Caption: The mechanism of this compound binding to the tetracysteine motif, leading to fluorescence activation.

Troubleshooting and Considerations

-

High Background Fluorescence: This is a common issue and can be caused by non-specific binding of this compound to endogenous cysteine-rich proteins. To mitigate this, use an optimized tetracysteine motif, ensure an adequate excess of EDT in the labeling solution, and use a BAL wash buffer after labeling.

-

No or Weak Signal: This could be due to low expression levels of the tagged protein, inaccessibility of the tag, or disruption of protein function by the tag. Verify protein expression and consider relocating the tag to a different position.

-

Cell Toxicity: While generally less toxic than other labeling methods, high concentrations of this compound or prolonged incubation times can be toxic to cells. It is important to use the lowest effective concentration and incubation time.

Applications in Research and Drug Development

The this compound technology has been successfully applied in a wide range of cellular studies, including:

-

Protein Trafficking and Localization: Tracking the movement and subcellular localization of proteins in real-time.

-

Pulse-Chase Labeling: Distinguishing between pre-existing and newly synthesized protein populations using sequential labeling with different colored biarsenical dyes (e.g., FlAsH and ReAsH).

-

Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes. FlAsH can serve as a FRET acceptor for fluorescent proteins like CFP.

-

Correlative Light and Electron Microscopy (CLEM): Localizing a protein of interest at both the light and electron microscopy levels.

-

Chromophore-Assisted Light Inactivation (CALI): Spatiotemporally inactivating a protein of interest.

This technology's ability to provide high-resolution spatial and temporal information about proteins within living cells makes it an invaluable tool for basic research and for understanding the mechanism of action of novel therapeutics.

References

The Critical Role of Ethanedithiol in FlAsH Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 1,2-ethanedithiol (EDT) in the application of FlAsH (Fluorescein Arsenical Hairpin binder) technology for labeling proteins. FlAsH-based labeling is a powerful technique for site-specific fluorescent tagging of recombinant proteins in living cells, enabling detailed studies of protein localization, trafficking, and interactions. The success and specificity of this method are critically dependent on the proper use of EDT.

The Chemical Core of FlAsH Labeling

FlAsH labeling technology relies on the high-affinity, reversible binding of a biarsenical probe, FlAsH, to a genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) within a protein of interest.[1][2] In its commercially available form, FlAsH is supplied as a non-fluorescent, membrane-permeant complex with two molecules of ethanedithiol, termed FlAsH-EDT₂.[1][3][4]

EDT serves several crucial functions in this system:

-

Quenching Fluorescence: The formation of the FlAsH-EDT₂ complex effectively quenches the fluorescence of the fluorescein moiety. This is essential for minimizing background signal from unbound FlAsH reagent during labeling experiments. The fluorescence is only restored upon the displacement of EDT by the tetracysteine tag, leading to a significant increase in the signal-to-noise ratio.

-

Preventing Non-Specific Binding and Toxicity: Trivalent arsenic compounds have a known affinity for pairs of cysteine residues, which can be found in many endogenous cellular proteins. EDT outcompetes these endogenous dithiols, preventing the FlAsH molecule from binding non-specifically and causing cellular toxicity.

-

Facilitating Reversibility: The binding of FlAsH to the tetracysteine tag is a reversible equilibrium. By manipulating the concentration of free EDT, the labeling reaction can be controlled. Low concentrations of EDT (in the micromolar range) during the labeling step favor the formation of the highly stable FlAsH-TC complex. Conversely, washing with high concentrations of EDT (in the millimolar range) can displace the FlAsH probe from the tetracysteine tag, effectively reversing the labeling.

The chemical exchange at the core of the labeling process is a key aspect of this technology.

Figure 1: Chemical mechanism of FlAsH labeling.

Quantitative Aspects of FlAsH-EDT Interaction

The effectiveness of FlAsH labeling is underpinned by the thermodynamics and photophysical properties of the components involved. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Condition/Note | Source |

| Dissociation Constant (Kd) of FlAsH-TC Complex | ~10⁻¹¹ M (picomolar) | For optimized tetracysteine motifs like CCPGCC. | |

| Fluorescence Quantum Yield of FlAsH-TC Complex | ~0.5 | For the FlAsH-peptide complex. | |

| Fluorescence Quantum Yield of FlAsH-EDT₂ | 0.05–0.1% of the TC complex | This demonstrates the effective quenching by EDT. | |

| Fluorescence Enhancement upon Binding | > 50,000-fold | From the non-fluorescent FlAsH-EDT₂ to the fluorescent FlAsH-TC complex. | |

| Excitation/Emission Maxima of FlAsH-TC Complex | 508 nm / 528 nm | In phosphate-buffered saline at pH 7.4. |

Experimental Protocols

The successful application of FlAsH labeling requires careful attention to the concentrations of both the FlAsH-EDT₂ reagent and free EDT during the labeling and washing steps. Below is a generalized protocol synthesized from established methodologies.

Reagent Preparation

-

FlAsH-EDT₂ Stock Solution: Prepare a 1 mM stock solution of FlAsH-EDT₂ in DMSO. Store protected from light.

-

EDT Stock Solution: Prepare a 25 mM stock solution of EDT in DMSO. This solution should be prepared fresh before each experiment as dithiols are prone to oxidation.

Labeling Protocol for Live Cells

-

Cell Culture: Culture cells expressing the tetracysteine-tagged protein of interest in a suitable format (e.g., 6-well plates or chambered coverglass).

-

Preparation of Labeling Solution: For a final labeling volume of 2 mL, mix the appropriate volumes of FlAsH-EDT₂ and fresh EDT stock solutions into your cell culture medium or a suitable buffer (e.g., HBSS). A common starting point is a final concentration of 500 nM FlAsH-EDT₂ and 12.5 µM EDT. The excess of free EDT is crucial for minimizing non-specific binding.

-

Labeling: Replace the cell culture medium with the labeling solution and incubate for 30-60 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the protein and cell type and should be determined empirically.

-

Washing: After incubation, it is critical to wash the cells to remove unbound FlAsH-EDT₂ and reduce background fluorescence.

-

Aspirate the labeling solution.

-

Wash the cells twice with a buffer containing a higher concentration of EDT. A typical wash solution contains 250 µM EDT. Incubate for 5-10 minutes during each wash.

-

Perform a final wash with buffer alone to remove residual EDT.

-

-

Imaging: The cells are now ready for fluorescence microscopy. Image using standard filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm).

Figure 2: Generalized experimental workflow for FlAsH labeling.

Considerations for Optimization

-

EDT Concentration: The ratio of FlAsH-EDT₂ to free EDT is a critical parameter. Increasing the concentration of free EDT during labeling can further reduce background staining but may also decrease the efficiency of specific labeling. This ratio may need to be optimized for each specific protein and cell type.

-

Alternative Dithiols: British Anti-Lewisite (BAL) can be used as an alternative to EDT for washing and has been shown to be approximately three times more potent in displacing FlAsH from its binding motif. However, this increased potency means that higher concentrations of BAL may also strip specifically bound FlAsH.

-

Non-specific Binding: Despite the use of EDT, some background fluorescence may persist due to the interaction of FlAsH with hydrophobic pockets in membranes or binding to endogenous cysteine-rich proteins. Careful optimization of the washing steps is the primary method to mitigate this.

Conclusion

Ethanedithiol is not merely a component of the FlAsH labeling reagent but a critical modulator of the entire process. Its roles in quenching the fluorescence of the unbound probe, preventing non-specific binding and toxicity, and enabling the reversibility of the labeling reaction are fundamental to the specificity and success of the FlAsH-tetracysteine technology. A thorough understanding of the principles outlined in this guide will empower researchers to effectively apply this powerful tool for protein visualization in living systems.

References

- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells | Springer Nature Experiments [experiments.springernature.com]

- 4. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

Illuminating Cellular Dynamics: A Technical Guide to FlAsH-EDT2 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and basic applications of FlAsH-EDT2, a powerful fluorogenic biarsenical dye, in the realm of fluorescence microscopy. This technology offers a versatile and minimally invasive method for site-specific labeling and visualization of proteins within living cells, providing invaluable insights into complex cellular processes. By targeting a genetically encoded tetracysteine tag, this compound enables the tracking of protein localization, trafficking, conformational changes, and interactions in real-time.

Core Principles of this compound Labeling

This compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a membrane-permeant molecule that exhibits minimal fluorescence in its unbound state.[1][2][3] Its utility in cellular imaging stems from its high-affinity and specific binding to a small, genetically encoded peptide sequence known as the tetracysteine (TC) tag, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC).[1][4] Upon binding to the four cysteine residues within this tag, the rotational freedom of the fluorescein molecule is constrained, leading to a dramatic increase in its fluorescence quantum yield. This "turn-on" mechanism significantly enhances the signal-to-noise ratio, as unbound dye remains dark, eliminating the need for extensive washing steps to remove background fluorescence.

The interaction between this compound and the tetracysteine tag is a reversible covalent bond between the arsenic atoms of the dye and the thiol groups of the cysteine residues. This binding can be competed off by the addition of small dithiol molecules like 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL), allowing for controlled labeling and potential pulse-chase experiments.

Key Applications in Cellular Imaging

The unique properties of this compound make it a valuable tool for a variety of fluorescence microscopy applications:

-

Protein Localization and Trafficking: By fusing the tetracysteine tag to a protein of interest, its subcellular localization and dynamic movements can be tracked in living cells over time. This has been successfully applied to study the trafficking of various proteins, including those involved in neurodegenerative diseases.

-

Studying Protein Conformation: Changes in protein conformation can alter the environment of the bound this compound, leading to changes in its fluorescence properties. This allows for the investigation of protein folding, misfolding, and conformational changes induced by ligand binding or other cellular events.

-

Fluorescence Resonance Energy Transfer (FRET): this compound can serve as an acceptor for FRET when paired with a suitable donor fluorophore, such as a cyan fluorescent protein (CFP). This enables the study of protein-protein interactions and intramolecular conformational changes with high spatial and temporal resolution.

-

Pulse-Chase Labeling: The ability to sequentially label a protein with different colored biarsenical dyes, such as FlAsH (green) and ReAsH (red), allows for the differentiation of pre-existing and newly synthesized protein populations.

Quantitative Data for this compound

For reproducible and optimized experiments, it is crucial to consider the key quantitative parameters of this compound.

| Parameter | Value | Reference |

| Excitation Maximum (Bound) | ~508 nm | |

| Emission Maximum (Bound) | ~528 nm | |

| Quantum Yield (Bound) | ~0.49 | |

| Extinction Coefficient (Bound) | 30 - 80 L mmol⁻¹ cm⁻¹ | |

| Typical Labeling Concentration | 500 nM - 2.5 µM | |

| Typical EDT Concentration during Labeling | 10 - 12.5 µM | |

| Typical Washing Concentration (EDT) | 250 µM | |

| Typical Washing Concentration (BAL) | up to 100 µM (for CCPGCC motif) |

Experimental Protocols

The following protocols provide a general framework for labeling tetracysteine-tagged proteins with this compound in live cells. Optimization may be required depending on the specific cell type, protein of interest, and experimental goals.

Cell Preparation

-

Seed cells expressing the tetracysteine-tagged protein of interest onto a suitable imaging dish or slide.

-

Allow cells to adhere and reach the desired confluency (typically 60-90%).

-

Prior to labeling, replace the growth medium with a serum-free medium or a balanced salt solution (e.g., HBSS) to minimize non-specific binding of the dye to serum proteins.

This compound Labeling Solution Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a fresh stock solution of 1,2-ethanedithiol (EDT) in DMSO.

-

Immediately before use, prepare the final labeling solution by diluting the this compound and EDT stock solutions in the chosen serum-free medium to the desired final concentrations (e.g., 500 nM this compound and 12.5 µM EDT).

Cell Labeling

-

Aspirate the medium from the cells and add the freshly prepared this compound labeling solution.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary and should be determined empirically.

Washing to Reduce Background

-

Prepare a wash solution containing a higher concentration of a dithiol, such as 250 µM EDT or up to 100 µM BAL, in serum-free medium.

-

Aspirate the labeling solution and wash the cells with the wash solution for 10 minutes at 37°C.

-

Repeat the wash step one or two more times with fresh wash solution to minimize non-specific background fluorescence.

-

Finally, wash the cells 2-3 times with the serum-free medium alone to remove residual dithiol.

Imaging

-

Replace the wash solution with a suitable imaging medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filter sets for fluorescein (Excitation: ~495/10 nm, Emission: ~525/20 nm).

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and a conceptual signaling pathway that can be investigated using this compound.

Caption: Experimental workflow for labeling live cells with this compound.

Caption: Visualizing protein trafficking from synthesis to the plasma membrane.

Caption: Detection of protein-protein interaction using FRET with this compound.

Conclusion

This compound technology provides a robust and adaptable platform for investigating a wide array of cellular processes. Its small tag size minimizes potential interference with protein function, and its fluorogenic nature ensures high-contrast imaging in living cells. For researchers in basic science and drug development, mastering this technique opens the door to a deeper understanding of protein dynamics and their roles in health and disease. Careful optimization of labeling and washing conditions is paramount to achieving high-quality, reproducible results. As the field of chemical biology continues to evolve, the applications of biarsenical probes like this compound are poised to expand, offering even more sophisticated ways to illuminate the intricate workings of the cell.

References

- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of the membrane-permeant biarsenicals, this compound and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

FlAsH-EDT2: A Compact Alternative to Green Fluorescent Protein for High-Fidelity Protein Tagging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to visualize proteins within their native cellular environment is paramount to understanding their function, localization, and dynamics. For years, Green Fluorescent Protein (GFP) and its spectral variants have been the workhorses of cellular imaging.[1][2] However, the considerable size of GFP (~30 kDa) can lead to steric hindrance, potentially perturbing the natural function, localization, or interaction partners of the protein of interest.[3][4][5] This guide explores a powerful and significantly smaller alternative: the FlAsH-EDT2 system, which offers high-specificity labeling with a minimally invasive tag.

Core Principles of the this compound System

The this compound labeling technology is a two-component system comprising a small, genetically encoded peptide tag and a membrane-permeant fluorogenic dye.

-

The Tetracysteine Tag: A short amino acid sequence, typically Cys-Cys-Xaa-Xaa-Cys-Cys (where 'Xaa' is any non-cysteine amino acid), is genetically fused to the protein of interest. This motif is exceptionally rare in endogenous proteins, ensuring high specificity of labeling. Through optimization, the CCPGCC motif has been identified to provide higher affinity and improved fluorescence quantum yield upon binding. Further refined 12-amino-acid motifs like FLNCCPGCCMEP and HRWCCPGCCKTF offer even greater affinity and resistance to dissociation.

-

The this compound Reagent: this compound (Fluorescein Arsenical Hairpin binder-ethanedithiol) is a biarsenical derivative of the fluorescein fluorophore. In its free form, complexed with 1,2-ethanedithiol (EDT), the molecule is non-fluorescent. Upon encountering the tetracysteine tag on the target protein, the EDT molecules are displaced, and the two arsenic atoms form stable covalent bonds with the four cysteine thiols. This binding event induces a conformational change that unleashes a bright green fluorescence. This fluorogenic nature is a key advantage, as it minimizes background from unbound dye.

Quantitative Comparison: this compound vs. GFP

The primary motivation for using this compound is its dramatically smaller size. This and other key performance metrics are summarized below.

| Parameter | This compound System | Green Fluorescent Protein (GFP) |

| Size of Tag | <1 kDa (for a 6-12 amino acid tag) | ~30 kDa |

| Total Size | <1 kDa (tag) + <1 kDa (dye) | ~30 kDa |

| Excitation (max) | ~508 nm | ~488 nm (for EGFP) |

| Emission (max) | ~528 nm | ~507 nm (for EGFP) |

| Quantum Yield | ~0.1 - 0.6 (peptide dependent) | ~0.6 (for EGFP) |

| Labeling Control | Exogenous and temporally controlled (pulse-chase) | Genetically encoded, continuous expression |

| Cellular Perturbation | Minimal due to small size | Potential for steric hindrance and functional disruption |

| Toxicity | Potential due to arsenic content, requires careful optimization | Generally low, but high expression can be a metabolic burden |

Experimental Protocols

Successful labeling with this compound requires careful attention to reagent preparation, incubation conditions, and washing steps to minimize non-specific background.

-

This compound Stock Solution: Prepare a 1-2 mM stock solution of this compound in DMSO. Aliquot into small volumes and store at -20°C, protected from light, to minimize freeze-thaw cycles.

-

EDT Stock Solution: Prepare a 25 mM stock solution of 1,2-ethanedithiol (EDT) in DMSO. This solution should be prepared freshly before each use as dithiols are prone to oxidation.

-

Labeling Medium: Use a balanced salt solution such as HBSS or a reduced-serum medium like Opti-MEM. For adherent cells, ensure the medium contains calcium and magnesium.

-

Wash Buffer: Prepare HBSS (or other balanced salt solution) containing 250 µM EDT for the primary wash steps.

This protocol is a general guideline and may require optimization for specific cell types and target proteins.

-

Cell Culture: Plate cells expressing the tetracysteine-tagged protein of interest onto a suitable imaging dish or plate.

-

Preparation of Labeling Solution: For a final labeling concentration of 500 nM this compound, mix the this compound and fresh EDT stock solutions in the labeling medium. A common final concentration for EDT during labeling is 12.5 µM. It is crucial to mix the EDT and this compound together for 5-10 minutes before adding to the cells.

-

Cell Washing: Aspirate the culture medium from the cells and wash twice with pre-warmed labeling medium (without the dye).

-

Labeling Incubation: Add the prepared labeling solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal time can vary, and saturation of the tag can be achieved in as little as 35-45 minutes.

-

Removal of Unbound Dye:

-

Aspirate the labeling solution.

-

Wash the cells with the wash buffer (labeling medium + 250 µM EDT) for 10 minutes at room temperature. This step is critical for reducing non-specific binding to endogenous cysteine-rich proteins.

-

Wash the cells 2-3 times with labeling medium (without EDT) to remove residual EDT.

-

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for fluorescein (Excitation: ~480-500 nm, Emission: ~515-545 nm).

References

Navigating the Cellular Landscape: A Technical Guide to FlAsH-EDT2 Membrane Permeability for Intracellular Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies surrounding the use of FlAsH-EDT2, a membrane-permeant biarsenical dye, for the specific labeling of intracellular proteins. We delve into the critical aspects of its membrane permeability, providing a comprehensive overview of experimental protocols, quantitative data, and the underlying mechanisms governing its application in live-cell imaging.

Introduction: The Power of Targeted Intracellular Labeling

Visualizing proteins within their native cellular environment is paramount to understanding their function, localization, and dynamic interactions. The this compound system offers a powerful alternative to fluorescent protein fusions (like GFP), boasting a significantly smaller tag size (<1 kDa) which minimizes potential steric hindrance and functional perturbation of the target protein[1]. This compound is a complex of a fluorescein derivative with two arsenic atoms, which is rendered non-fluorescent by two molecules of 1,2-ethanedithiol (EDT)[2][3]. Its membrane permeability allows it to readily cross into the cytoplasm of living cells[4][5]. Upon encountering a protein engineered to contain a specific tetracysteine (TC) motif (Cys-Cys-X-X-Cys-Cys, where X is a non-cysteine amino acid), the EDT molecules are displaced, and the FlAsH moiety binds to the TC tag, resulting in a dramatic increase in fluorescence. This fluorogenic nature ensures a low background signal from unbound dye, enhancing the signal-to-noise ratio for clear imaging.

Mechanism of Membrane Permeability and Intracellular Action

The ability of this compound to traverse the cell membrane is attributed to its chemical structure. The complex is sufficiently hydrophobic to passively diffuse across the lipid bilayer. Once inside the cell, it remains in its non-fluorescent state until it specifically recognizes and binds to the engineered tetracysteine motif on the target protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in intracellular protein labeling, compiled from various studies.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | 508 nm | |

| Emission Maximum | 528 nm | |

| Quantum Yield (bound) | ~0.5 | |

| Extinction Coefficient | 30 - 80 L mmol⁻¹ cm⁻¹ |

Table 2: Typical Experimental Concentrations and Incubation Times

| Parameter | Recommended Range | Notes | Reference |

| This compound Concentration | 1 - 10 µM | Optimal concentration is cell-type and protein-expression dependent. | |

| 500 nM | For labeling G protein-coupled receptors. | ||

| 1.25 µM | For cells transduced with lentivirus. | ||

| 2.5 µM | For transfected cells. | ||

| EDT Concentration (in labeling solution) | 10 µM (for 1 µM this compound) | Helps to reduce nonspecific binding. | |

| 12.5 µM (for 500 nM this compound) | |||

| Labeling Time | 15 - 90 minutes | Generally, signal is detectable after 15 minutes and increases for about 90 minutes. | |

| 30 - 60 minutes | Recommended starting point for most applications. | ||

| < 1 hour | Saturation of binding can be achieved in living HEK293 cells. |

Table 3: Factors Influencing Signal-to-Noise Ratio

| Factor | Impact on Signal | Impact on Background | Mitigation Strategy | Reference |

| Nonspecific Binding | - | Increases | Washing with dithiol-containing buffers (EDT or BAL). Optimizing this compound and EDT concentrations. | |

| Endogenous Cysteine-Rich Proteins | - | Increases | Pre-treatment with cysteine-modifying agents (use with caution). Using higher affinity TC motifs (e.g., CCPGCC). | |

| Cell Health | Decreases | Increases in dead/dying cells | Maintain healthy cell cultures. | |

| Protein Expression Level | Directly proportional | - | Use strong promoters for high expression. Low-expressing proteins may yield poor signal-to-noise. | |

| Washing Steps | May slightly decrease | Significantly decreases | Perform multiple, thorough washes with appropriate buffers. |

Detailed Experimental Protocols

The following protocols provide a generalized framework for intracellular protein labeling with this compound. Optimization for specific cell types and target proteins is highly recommended.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light. Minimize freeze-thaw cycles.

-

EDT Stock Solution: Prepare a 25 mM stock solution of 1,2-ethanedithiol (EDT) in DMSO. This solution should be prepared fresh before each use as dithiols are prone to oxidation.

-

Labeling Solution: For a final labeling concentration of 1 µM this compound, mix the appropriate volumes of the this compound stock and fresh EDT stock in a suitable labeling medium (e.g., Opti-MEM, HBSS) to achieve final concentrations of 1 µM this compound and 10 µM EDT. Incubate at room temperature for at least 10 minutes before adding to cells.

-

Wash Buffer: Prepare a wash buffer containing a higher concentration of a dithiol, such as 250 µM EDT or British Anti-Lewisite (BAL), in a suitable buffer (e.g., HBSS).

Cell Preparation and Labeling Workflow

-

Cell Culture: Plate cells expressing the tetracysteine-tagged protein of interest in a suitable format for microscopy (e.g., glass-bottom dishes). Ensure cells are healthy and at an appropriate confluency (60-90%).

-

Initial Wash: Gently wash the cells twice with a serum-free medium like Opti-MEM or HBSS to remove any serum proteins that might interfere with labeling.

-

Labeling: Add the prepared this compound labeling solution to the cells and incubate for the optimized duration (e.g., 30-60 minutes) at 37°C in a humidified incubator.

-

Removal of Unbound Dye: After incubation, aspirate the labeling solution and wash the cells with the prepared dithiol-containing wash buffer for approximately 10 minutes. This step is crucial for reducing background fluorescence from nonspecifically bound this compound.

-

Final Washes: Wash the cells 2-3 times with a buffer that does not contain a high concentration of dithiol (e.g., HBSS) to remove residual wash buffer components.

-

Imaging: The cells are now ready for imaging. Use a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~508 nm, Emission: ~528 nm). Keep laser intensity low to minimize photobleaching.

Troubleshooting and Considerations

-

High Background: This is the most common issue. It can be caused by nonspecific binding to endogenous cysteine-rich proteins or hydrophobic cellular components. To mitigate this, optimize the this compound and EDT concentrations, increase the number and duration of wash steps, or use a wash buffer containing BAL.

-

No or Weak Signal: This could be due to low expression of the target protein, oxidation of the cysteine residues in the TC-tag, or inefficient labeling. Confirm protein expression by other means (e.g., Western blot). For cell surface proteins, a pre-incubation with a reducing agent might be necessary. The labeling time and this compound concentration may also need to be increased.

-

Cell Toxicity: While generally less toxic than other arsenic compounds when used with EDT, high concentrations or prolonged exposure to this compound can be toxic to cells. It is important to use the lowest effective concentration and monitor cell health.

Conclusion

The this compound labeling system provides a robust and versatile method for visualizing intracellular proteins in living cells. Its membrane permeability and fluorogenic properties make it a valuable tool for a wide range of applications, from studying protein localization and trafficking to investigating protein-protein interactions. By carefully optimizing experimental protocols and understanding the factors that influence its performance, researchers can successfully leverage the power of this compound to gain deeper insights into the complex molecular machinery of the cell.

References

Spectral Properties and Applications of FlAsH-EDT2 for Advanced Multicolor Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spectral characteristics of FlAsH-EDT2, a powerful tool for protein labeling in living cells, and its application in sophisticated multicolor imaging experiments. We provide a comprehensive overview of its photophysical properties, detailed experimental protocols for its use, and illustrative examples of its application in studying cellular signaling pathways.

Core Principles of this compound Labeling

This compound (Fluorescein Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeable biarsenical molecule that exhibits fluorescence only upon binding to a specific tetracysteine (TC) motif (Cys-Cys-Pro-Gly-Cys-Cys) engineered into a protein of interest.[1][2] This "pro-fluorescent" nature minimizes background fluorescence from unbound dye, enabling high-contrast imaging of tagged proteins within their native cellular environment.[3] The small size of the TC-tag (~1 kDa) is significantly less likely to interfere with protein function compared to larger fluorescent protein tags like GFP (~30 kDa).[1][4]

Spectral Profile of this compound and Common Imaging Partners

For successful multicolor imaging, a thorough understanding of the spectral properties of the involved fluorophores is crucial to minimize spectral bleed-through and ensure accurate data acquisition. The key spectral characteristics of this compound and its common partners for multicolor and FRET (Förster Resonance Energy Transfer) experiments are summarized below.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| This compound | 508 | 528 | 30,000 - 80,000 | 0.1 - 0.6 |

| ReAsH-EDT2 | 593 | 608 | N/A | N/A |

| Cyan Fluorescent Protein (CFP) | ~433 | ~475 | ~32,500 | ~0.40 |

| Green Fluorescent Protein (GFP) | ~488 | ~507 | ~56,000 | ~0.79 |

Experimental Protocols

General Workflow for this compound Labeling

The following diagram outlines the fundamental steps for labeling a TC-tagged protein with this compound in live cells.

Caption: A streamlined workflow for labeling tetracysteine-tagged proteins with this compound.

Detailed Protocol for Live-Cell Labeling with this compound

This protocol is adapted from established methodologies and provides a starting point for labeling TC-tagged proteins in adherent mammalian cells. Optimization of concentrations and incubation times may be necessary for specific cell types and protein expression levels.

Materials:

-

Cells expressing the TC-tagged protein of interest, cultured on a suitable imaging dish (e.g., glass-bottom dish).

-

This compound stock solution (e.g., 2 mM in DMSO).

-

1,2-ethanedithiol (EDT) or British Anti-Lewisite (BAL).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

DMSO.

Procedure:

-

Preparation of Labeling Solution:

-

Prepare a 25 mM EDT stock solution in DMSO.

-

For a 500 nM final this compound concentration, mix the appropriate volume of the this compound stock with the 25 mM EDT stock to achieve a final EDT concentration of 12.5 µM in your labeling buffer.

-

Incubate this mixture at room temperature for at least 10 minutes.

-

Dilute this mixture into pre-warmed imaging buffer to the final desired concentration (e.g., 500 nM this compound).

-

-

Cell Preparation:

-

Wash the cells twice with pre-warmed imaging buffer to remove any residual culture medium.

-

-

Labeling:

-

Aspirate the wash buffer and add the this compound labeling solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time can be determined empirically by imaging at various time points.

-

-

Washing:

-

Prepare a wash solution containing 250 µM EDT or BAL in the imaging buffer.

-

Aspirate the labeling solution and wash the cells for 10 minutes with the dithiol-containing wash solution to reduce non-specific background fluorescence.

-

Wash the cells two to three times with imaging buffer lacking the dithiol to remove any residual dithiol.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (e.g., excitation ~490-510 nm, emission ~520-540 nm).

-

Protocol for FRET Imaging using a FlAsH-CFP Biosensor

This compound is an excellent FRET acceptor for Cyan Fluorescent Protein (CFP). This pairing can be used to create genetically encoded biosensors that report on protein conformational changes or protein-protein interactions. A common strategy involves fusing CFP to one part of a protein and engineering the TC-tag at another location. A change in the distance or orientation between the two fluorophores upon a specific cellular event will result in a change in FRET efficiency.

Procedure:

-

Express the Biosensor: Transfect cells with a plasmid encoding the protein of interest tagged with both CFP and the TC-motif.

-

Label with this compound: Follow the "Detailed Protocol for Live-Cell Labeling with this compound" described above.

-

FRET Imaging:

-

Acquire images in three channels:

-

Donor Channel: Excite at the CFP excitation maximum (~433 nm) and collect emission at the CFP emission maximum (~475 nm).

-

Acceptor Channel: Excite at the this compound excitation maximum (~508 nm) and collect emission at the this compound emission maximum (~528 nm).

-

FRET Channel: Excite at the CFP excitation maximum (~433 nm) and collect emission at the this compound emission maximum (~528 nm).

-

-

Calculate the FRET efficiency. A common method is to measure the quenching of the donor (CFP) fluorescence upon labeling with the acceptor (this compound).

-

Application in Signaling Pathway Analysis: GPCR Activation

A prominent application of FlAsH-based FRET is the study of G Protein-Coupled Receptor (GPCR) activation. By inserting a TC-tag into an intracellular loop of a GPCR and fusing CFP to its C-terminus, researchers can monitor the conformational changes that occur upon ligand binding.

Caption: Ligand binding to a GPCR biosensor induces a conformational change, altering FRET.

In the inactive state, CFP and FlAsH are in close proximity, resulting in a high FRET signal. Upon agonist binding, the receptor undergoes a conformational change, increasing the distance between the donor and acceptor, which leads to a decrease in FRET efficiency. This change can be quantified to study the kinetics and dynamics of GPCR activation in real-time within living cells.

Conclusion

This compound offers a versatile and powerful platform for specific protein labeling and multicolor imaging. Its favorable spectral properties, combined with the small size of its recognition tag, make it an invaluable tool for a wide range of applications, from studying protein dynamics to dissecting complex signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively incorporate this compound into their experimental designs, paving the way for new discoveries in cellular biology and drug development.

References

Methodological & Application

FlAsH-EDT2 Labeling Protocol for Live Mammalian Cells: A Detailed Guide for Researchers

Introduction

The FlAsH-EDT2 (Fluorescein Arsenical Hairpin binder-ethanedithiol) labeling system is a powerful technique for the specific fluorescent tagging of proteins in living mammalian cells. This technology relies on the high-affinity binding of the biarsenical probe, this compound, to a small, genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) engineered into a protein of interest.[1][2][3] This method offers a smaller alternative to fluorescent proteins like GFP, potentially minimizing steric hindrance and functional perturbation of the tagged protein.[1][4] The this compound reagent is membrane-permeable and becomes highly fluorescent only upon binding to the TC tag, allowing for targeted visualization of proteins within their native cellular environment. This protocol provides a detailed, step-by-step guide for the successful this compound labeling of TC-tagged proteins in mammalian cells.

Principle of this compound Labeling